5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-4-3-5-14(21)12-13)24-8-6-20(7-9-24)27-10-11-28-20/h3-5,12,16,26H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVWPRUDCMESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological activities that are currently being explored in various research contexts. This article aims to summarize the existing knowledge regarding its biological activity, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features several notable structural components:
- Chlorophenyl group : Known for its role in enhancing biological activity through interactions with various receptors.
- Spirocyclic system : Provides unique conformational flexibility which may influence its biological interactions.
- Thiazolo-triazole moiety : Implicated in various biological activities including antimicrobial and anticancer properties.
Molecular Formula
The molecular formula of the compound is with a molar mass of approximately 404.91 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.
- Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors) influencing signal transduction pathways that are crucial for cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against certain pathogens.
Antimicrobial Properties
Research indicates that thiazole and triazole derivatives often display significant antimicrobial activity. For example:
- Case Study 1 : A related thiazole derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound's structural features may confer anticancer properties:
- Case Study 2 : Similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
Research Findings
A summary of key findings from recent studies on the biological activity of related compounds includes:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolo-triazol derivatives with diverse substitutions. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Key Differences
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Structural Features | References |
|---|---|---|---|---|---|
| Target Compound : 5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Not explicitly provided | - 3-Chlorophenyl - 1,4-dioxa-8-azaspiro[4.5]decan-8-yl - 2-Ethyl thiazolo-triazol |
Estimated ~480–520 | - Spirocyclic ether-amine system - Chlorophenyl at meta position - Ethyl side chain |
|
| Analog 1 : 5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Not provided | - 4-Chlorophenyl - Furan-2-yl |
N/A | - Para-chlorophenyl - Furan substituent (enhanced π-π interactions) |
|
| Analog 2 : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
C₂₅H₂₈ClN₅O₃S | - Piperazinyl - 4-Ethoxy-3-methoxyphenyl |
514.04 | - Piperazine ring (improves solubility) - Polar ethoxy/methoxy groups |
|
| Analog 3 : 5-((2-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
C₂₂H₂₁ClN₄OS | - 2-Chlorophenyl - Dihydroisoquinolinyl |
424.9 | - Ortho-chlorophenyl - Rigid dihydroisoquinoline scaffold |
|
| Analog 4 : 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
Not provided | - Thiophen-2-yl - Furan-2-yl |
N/A | - Thiophene (electron-rich heterocycle) - Dual heteroaromatic substituents |
Critical Analysis of Structural and Functional Variations
Chlorophenyl Position :
- The target compound ’s 3-chlorophenyl group may offer distinct steric and electronic effects compared to Analog 1 (4-chlorophenyl) and Analog 3 (2-chlorophenyl). Para-substitution (Analog 1) often enhances symmetry and crystallinity, while meta-substitution (target) could disrupt packing, improving solubility .
Core Heterocycle Modifications: Analog 2 replaces the spirocyclic system with a piperazine ring, introducing basicity and hydrogen-bonding capacity, which may enhance CNS penetration .
Side-Chain Effects :
- The ethyl group in the target compound and Analog 3 likely improves metabolic stability compared to methyl (Analog 2) or furan (Analog 1).
- Polar substituents in Analog 2 (ethoxy/methoxy) could enhance water solubility but reduce blood-brain barrier permeability .
Spirocyclic vs. In contrast, Analog 3’s dihydroisoquinoline imposes rigidity but limits flexibility for target adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
